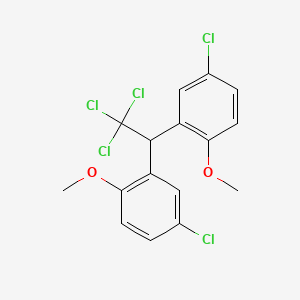
Benzene, 1,1'-(2,2,2-trichloroethylidene)bis(5-chloro-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(2,2,2-trichloroethylidene)bis(5-chloro-2-methoxy-): is a complex organic compound with the molecular formula C16H15Cl3O2 and a molecular weight of 345.65 g/mol . This compound is characterized by the presence of a trichloroethylidene group attached to two benzene rings, each substituted with a methoxy and a chloro group
Vorbereitungsmethoden
The synthesis of Benzene, 1,1’-(2,2,2-trichloroethylidene)bis(5-chloro-2-methoxy-) typically involves the reaction of chloral (trichloroacetaldehyde) with benzene derivatives under specific conditions . The reaction is often catalyzed by Lewis acids such as ferric chloride or aluminum chloride . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the chloro or methoxy groups can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(2,2,2-trichloroethylidene)bis(5-chloro-2-methoxy-) has several scientific research applications:
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The trichloroethylidene group plays a crucial role in its reactivity and stability . The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,1’-(2,2,2-trichloroethylidene)bis(5-chloro-2-methoxy-) can be compared with similar compounds such as:
Dichlorodiphenyltrichloroethane (DDT): Both compounds contain a trichloroethylidene group, but DDT has different substituents on the benzene rings.
1,1’-(2,2,2-trichloroethylidene)dibenzene: This compound lacks the methoxy and chloro groups present in Benzene, 1,1’-(2,2,2-trichloroethylidene)bis(5-chloro-2-methoxy-), making it less reactive.
The uniqueness of Benzene, 1,1’-(2,2,2-trichloroethylidene)bis(5-chloro-2-methoxy-) lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
14753-82-3 |
|---|---|
Molekularformel |
C16H13Cl5O2 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
4-chloro-1-methoxy-2-[2,2,2-trichloro-1-(5-chloro-2-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H13Cl5O2/c1-22-13-5-3-9(17)7-11(13)15(16(19,20)21)12-8-10(18)4-6-14(12)23-2/h3-8,15H,1-2H3 |
InChI-Schlüssel |
GFLYINLASNCPPN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C(C2=C(C=CC(=C2)Cl)OC)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




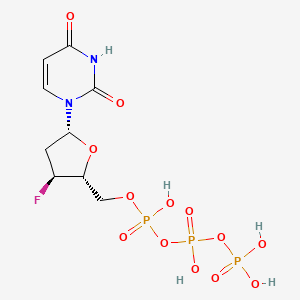
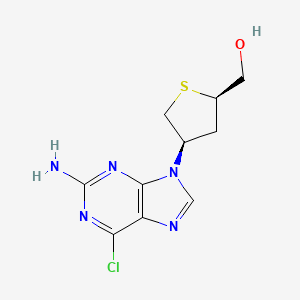


![4-[(4-Chlorophenyl)sulfonyl]benzoic acid](/img/structure/B12792704.png)
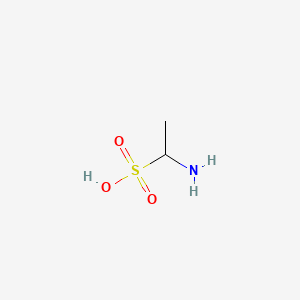

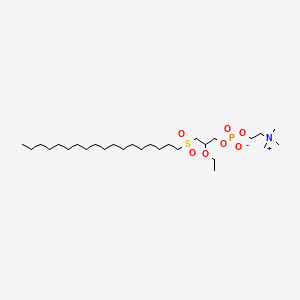
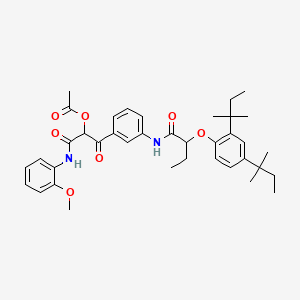
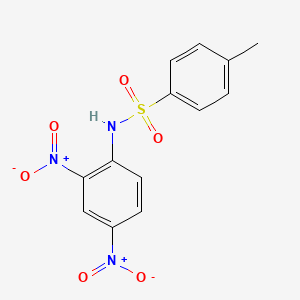
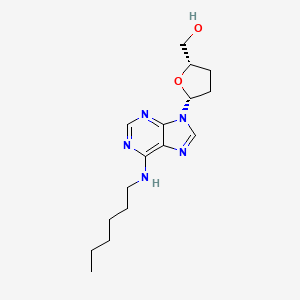
![cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron](/img/structure/B12792728.png)
